4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12Cl2N4 |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12Cl2N4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14) |
InChI Key |
MVTANYJOOAVQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloropyrimidine and piperidine.
Nucleophilic Substitution: The 4,5-dichloropyrimidine undergoes nucleophilic substitution with piperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amine group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium catalysts for certain substitution reactions
Bases: Potassium carbonate, sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Targeted Therapeutics
Research indicates that 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine may serve as a scaffold for designing inhibitors against specific enzymes or receptors involved in disease processes. For example:
- Kinase Inhibition : The compound has shown potential in inhibiting certain kinases that are crucial in cancer cell proliferation.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The findings indicated that modifications to the piperidine ring enhanced selectivity towards specific cancer cell lines while reducing toxicity to normal cells .
Case Study 2: Neurological Disorders
Another study focused on the compound's potential in treating neurological disorders. The research highlighted its ability to cross the blood-brain barrier and interact with neurotransmitter systems, suggesting a role in developing treatments for conditions like depression and anxiety .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Pyrimidine Derivatives with Piperidine/Related Substituents
Research Findings and Implications
- Chlorine vs. Other Halogens: Dichloro substitution may confer greater metabolic stability compared to mono-chloro analogs, as seen in anti-inflammatory indole-pyrimidine hybrids .
- Piperidine vs.
- Synthetic Flexibility : The target compound’s dichloro-pyrimidine core allows sequential functionalization, as demonstrated in and , enabling modular drug design .
Biological Activity
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine (CAS No. 1354783-96-2) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits structural features that may contribute to its interaction with various biological targets, making it a candidate for further investigation in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 247.12 g/mol. Its structure includes two chlorine atoms at positions 4 and 5 on the pyrimidine ring, and a piperidine moiety at position 6, which may influence its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 1354783-96-2 |
| Molecular Formula | C9H12Cl2N4 |
| Molecular Weight | 247.12 g/mol |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. In vitro tests demonstrated significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation effectively. In one study, related compounds exhibited IC50 values in the range of 0.87–12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil . Although specific data for this compound is limited, its structural analogs suggest a promising anticancer profile.
Enzyme Inhibition
Another area of interest is the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Compounds that inhibit these enzymes can help restore cholinergic function in affected individuals . While direct studies on this specific compound are scarce, the structural characteristics align with known inhibitors of these enzymes.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrimidine derivatives:
- Antibacterial Studies : A study reported that certain pyrimidine derivatives demonstrated potent antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Efficacy : Another investigation highlighted the superior anticancer activity of pyrimidine-based compounds against various cancer cell lines, indicating that modifications in the pyrimidine structure can enhance efficacy .
- Neuroprotective Effects : Research into related compounds has shown promise in treating cholinergic deficits associated with AD by inhibiting AChE and BChE activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine, and how can reaction conditions be controlled to improve yields?
- Methodology : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, piperidine can be introduced via displacement of a chloro group under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80–90°C). Key parameters include:
- Temperature control : Elevated temperatures (90–120°C) enhance reactivity but require monitoring for side reactions like hydrolysis.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization ensures purity .
- Example : Analogous compounds, such as 4,6-Dichloro-5-ethylpyrimidin-2-amine, are synthesized via similar protocols, achieving yields >80% when reaction times are optimized to 4–6 hours .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirms substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, NH₂ protons as broad singlets near δ 7.5 ppm).
- ¹³C NMR : Identifies carbon environments (e.g., pyrimidine C-4/C-6 at ~160 ppm, piperidinyl carbons at 20–50 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for pyrimidine derivatives like this compound?
- Experimental Design :
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Structural analogs : Compare activity with derivatives lacking chlorine or piperidine groups to isolate pharmacophoric contributions .
Q. What strategies are recommended for analyzing the crystal structure of this compound, particularly with challenges like twinning or low-resolution data?
- Crystallography Workflow :
- Data collection : Use synchrotron radiation for high-resolution datasets (e.g., 0.8 Å).
- Structure refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered piperidinyl groups .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methods :
- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains).
- QSAR models : Corporate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
